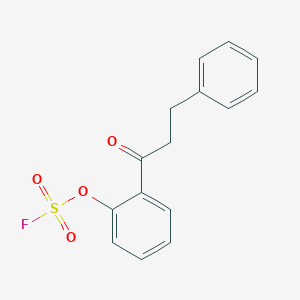

1-氟磺酰氧基-2-(3-苯基丙酰基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method represents a concise and effective approach for C–SO2F bond formation .Chemical Reactions Analysis

Fluorosulfonylation of the corresponding fluorosulfonyl radical (FSO2) is more challenging and remains less well explored . As one of the sulfur-centered radicals, the highly active fluorosulfonyl radical has been ignored for a long time owing to its instability and difficulty of generation .科学研究应用

质子交换膜

1-氟磺酰氧基-2-(3-苯基丙酰基)苯用于合成氟代磺化半结晶聚(芳醚)共聚物,该共聚物在质子交换膜中具有重要的应用。这些膜表现出高离子交换容量、机械稳定性、热稳定性和氧化稳定性,使其适用于在各种应用中替代 Nafion 212® 等商用膜 (Kim, Park, & Lee, 2020)。

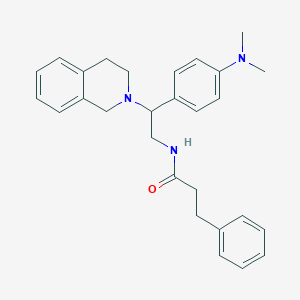

吡啶硫酮的合成

该化合物用于吡啶硫酮的合成。吡啶硫酮衍生物可以进一步环化成各种杂环环系统,扩大了有机合成和药理学研究的可能性 (Elkholy, Abu-Shanab, & Erian, 2000)。

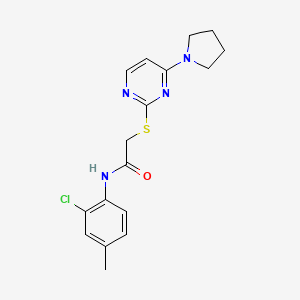

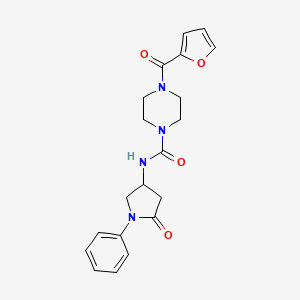

非配体结合口袋抗雄激素的发现

涉及 1-氟磺酰氧基-2-(3-苯基丙酰基)苯的分子拓扑技术导致了新型非配体结合口袋 (non-LBP) 雄激素受体 (AR) 拮抗剂的发现。这对于开发针对 AR 相关疾病的新型治疗剂至关重要 (Caboni et al., 2014)。

催化对映选择性迈克尔加成反应

该化学物质是催化对映选择性迈克尔加成反应中不可或缺的,该反应是制备具有药效团 3-氟氧吲哚部分和季 C-F 立体异构中心化合物的关键。此类反应对于合成生物学相关分子至关重要 (Zhu, Ni, Soloshonok, Han, & Pan, 2019)。

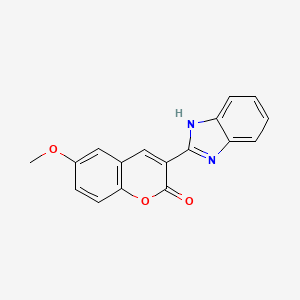

新型荧光团的开发

该化合物在合成新型绿色荧光团结构中发挥作用。它支持创建固态发光、水溶性、溶剂和 pH 值无关的荧光团,具有高荧光发射和光稳定性,这在成像应用和发光材料中至关重要 (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015)。

光波导材料

涉及该化合物的氟化酞嗪酮单体及其聚合物的合成在创建光波导材料中具有重要意义。这些聚合物在常见非质子溶剂中表现出优异的热性能和溶解性 (Xiao, Wang, Jin, Jian, & Peng, 2003)。

磺化单体的合成

1-氟磺酰氧基-2-(3-苯基丙酰基)苯对于聚芳醚新型磺化单体的合成至关重要,该单体可作为质子交换膜 (McKay, Lashlee, Marshall, & Kopitzke, 2005)。

作用机制

Target of Action

Sulfonyl fluorides, a group to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Mode of Action

The mode of action of 1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene is likely related to its fluorosulfonyl group. Fluorosulfonyl radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound likely participates in electrophilic aromatic substitution reactions, a common pathway for benzene derivatives .

Result of Action

Sulfonyl fluorides, in general, have been used in the synthesis of biologically active molecules and versatile synthetic intermediates .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

未来方向

属性

IUPAC Name |

1-fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4S/c16-21(18,19)20-15-9-5-4-8-13(15)14(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVYKHDYAUVNEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)

![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)

![6-[[4-(3-methoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2408645.png)

![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)

![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)

![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)

![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)

![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)